E3 Ligase Recruitment Strategy: VHL-Based Degrader-6 Versus CRBN-Based Analogs
PROTAC SOS1 degrader-6 is engineered to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase via the (S,R,S)-AHPC ligand [1]. This represents a fundamental mechanistic distinction from the majority of reported SOS1 PROTACs, which recruit cereblon (CRBN) as their E3 ligase [2]. VHL and CRBN exhibit distinct tissue expression profiles, ternary complex geometries, and resistance mechanisms; consequently, degraders utilizing different E3 ligases are not functionally equivalent and cannot be substituted without altering degradation kinetics and biological outcomes [3].
| Evidence Dimension | E3 Ubiquitin Ligase Recruited |
|---|---|
| Target Compound Data | VHL (von Hippel-Lindau) |
| Comparator Or Baseline | CRBN (cereblon) — used by PROTAC SOS1 degrader-5, degrader-10, LHF418, BTX-6654, and degrader-1 |
| Quantified Difference | Qualitative mechanistic distinction |
| Conditions | Biochemical design — PROTAC architecture |
Why This Matters
Selection of the appropriate E3 ligase-recruiting PROTAC determines tissue-specific degradation potential and governs the mechanism of acquired resistance in long-term studies.
- [1] MedChemExpress (MCE). (n.d.). PROTAC SOS1 degrader-6 Product Technical Datasheet. View Source
- [2] Hamilton, G., Eggerstorfer, M. T., & Stickler, S. (2024). Development of PROTACS degrading KRAS and SOS1. Oncology Research, 32(8), 1257–1264. View Source
- [3] Zhou, Z., et al. (2023). Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151. Journal of Medicinal Chemistry, 66(6), 3869–3887. View Source
